

2-Bromo-4-methoxybenzaldehyde physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromo-4-methoxybenzaldehyde

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An In-depth Technical Guide to 2-Bromo-4-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-4-methoxybenzaldehyde**, a key intermediate in organic synthesis. This document details its characteristics, spectral data, synthesis, and reactivity, offering valuable information for its application in research and development, particularly in the synthesis of complex organic molecules.

Core Properties of 2-Bromo-4-methoxybenzaldehyde

2-Bromo-4-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a versatile building block in the synthesis of various organic compounds. Its chemical structure, featuring a bromine atom and a methoxy group on the benzaldehyde core, allows for a range of chemical transformations.

Table 1: Physicochemical Properties of **2-Bromo-4-methoxybenzaldehyde**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[1]
Molecular Weight	215.04 g/mol	[1]
CAS Number	43192-31-0	
Appearance	Solid	
Melting Point	75-77 °C	
Boiling Point	283.927 °C at 760 mmHg (Predicted)	[2]
Density	1.522 g/cm ³ (Predicted)	[2]

Solubility: While specific quantitative solubility data is limited in publicly available literature, **2-Bromo-4-methoxybenzaldehyde** is generally soluble in common organic solvents such as dichloromethane and ethyl acetate, as indicated by its use in synthetic procedures.[\[3\]](#)

Spectral Data

The following tables summarize the available spectral data for **2-Bromo-4-methoxybenzaldehyde**. It is important to note that while ¹H NMR data is available, experimental ¹³C NMR, IR, and mass spectrometry data for this specific compound are not readily found in peer-reviewed literature. The provided data for the latter is based on predictions and data for structurally similar compounds.

Table 2: ¹H NMR Spectral Data of **2-Bromo-4-methoxybenzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
10.10	s	1H	-CHO	[3]
7.83	d, J=8.7 Hz	1H	Ar-H	[3]
7.35	d, J=2.4 Hz	1H	Ar-H	[3]
7.13	dd, J=8.7, 2.4 Hz	1H	Ar-H	[3]
3.89	s	3H	-OCH ₃	[3]
Solvent: DMSO- d ₆				

Table 3: Predicted/Analogous Spectral Data

Spectrum Type	Key Peaks/Signals	Notes	Reference(s)
¹³ C NMR	Predicted shifts for aromatic and carbonyl carbons.	Experimental data for 2-methoxybenzaldehyde shows signals at δ 189.0 (C=O), 161.5, 136.4, 127.7, 124.1, 120.5, 112.6 (aromatic carbons), and 55.8 (-OCH ₃).	[4]
IR Spectrum	Expected peaks around 1700 cm ⁻¹ (C=O stretch), 2850-2750 cm ⁻¹ (aldehyde C-H stretch), and in the fingerprint region for C-Br and C-O stretches.	The IR spectrum of the similar compound 2-bromo-4,5-dimethoxybenzaldehyde shows a C-Br absorption at 1018 cm ⁻¹ .	[5]
Mass Spectrum	Expected molecular ion peaks (M ⁺ , M+2) due to the presence of bromine.	The mass spectrum of 3-bromo-4-methoxybenzaldehyde shows molecular ion peaks at m/z 214 and 216.	[6][7]

Synthesis and Reactivity

2-Bromo-4-methoxybenzaldehyde is a valuable synthetic intermediate due to the reactivity of its functional groups. The aldehyde can undergo various reactions such as oxidation, reduction, and condensation, while the bromo substituent is amenable to cross-coupling reactions.

Synthesis of 2-Bromo-4-methoxybenzaldehyde

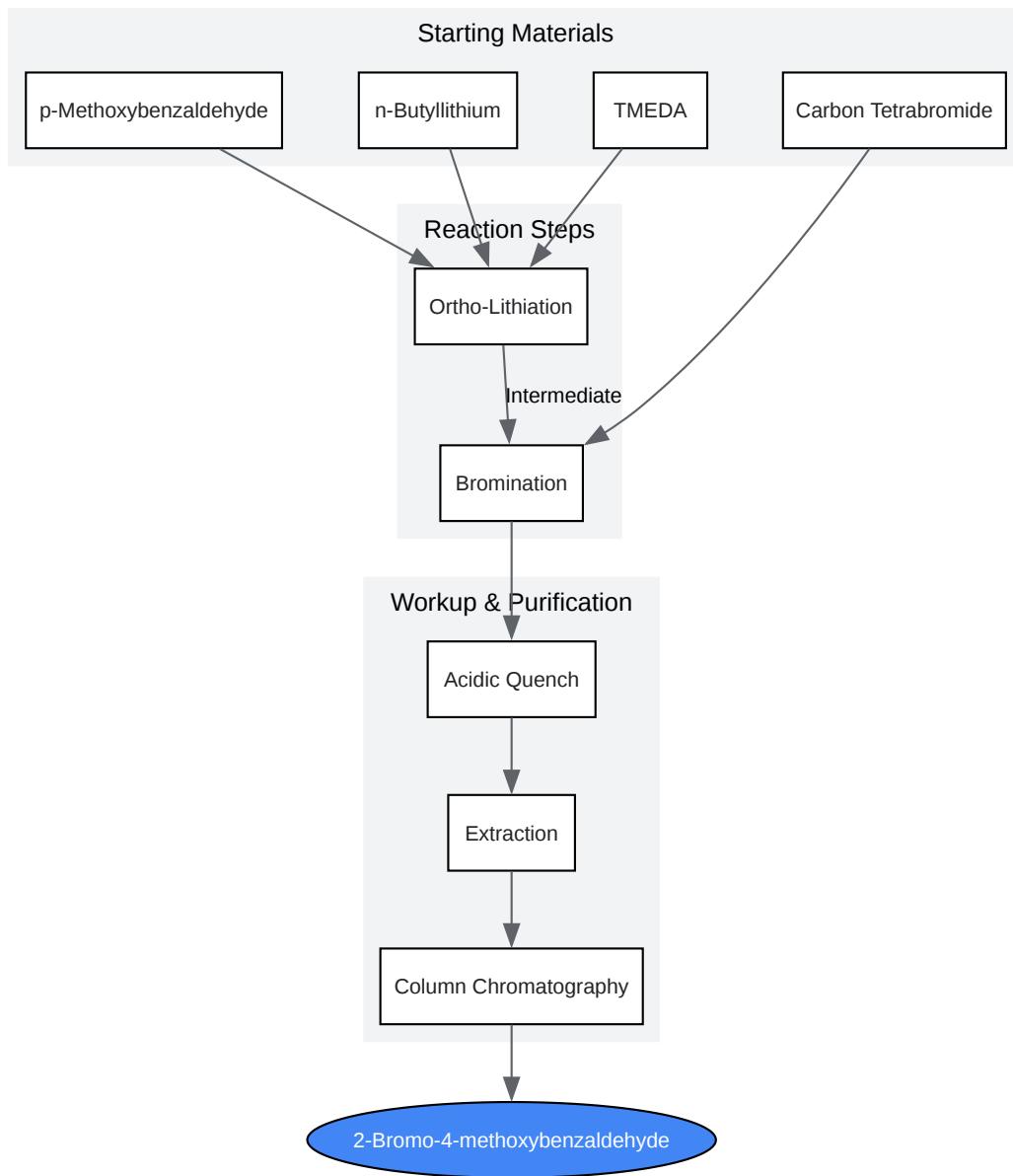
A common method for the synthesis of **2-Bromo-4-methoxybenzaldehyde** is through the ortho-bromination of 4-methoxybenzaldehyde.

Experimental Protocol: Synthesis from p-Methoxybenzaldehyde[3]

- To a solution of N,N,N',N'-tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at -20 °C, n-butyllithium (n-BuLi) is slowly added.
- After stirring for 15 minutes, p-methoxybenzaldehyde is added, and stirring is continued for another 15 minutes.
- A second portion of n-BuLi is then added dropwise, and the reaction mixture is stirred at 0 °C for 20 hours.
- The solution is cooled to -78 °C, and carbon tetrabromide is added. The mixture is then allowed to warm to room temperature.
- The reaction is quenched with a 10% aqueous hydrochloric acid solution and extracted with dichloromethane.
- The combined organic extracts are washed sequentially with saturated aqueous sodium thiosulfate, water, and brine.
- The organic phase is dried over anhydrous magnesium sulfate (MgSO_4) and concentrated under vacuum.
- The residue is purified by silica gel column chromatography (eluent: heptane/ethyl acetate, 9:1) to yield **2-Bromo-4-methoxybenzaldehyde** as a white solid.

Diagram 1: Synthesis Workflow of **2-Bromo-4-methoxybenzaldehyde**

Synthesis of 2-Bromo-4-methoxybenzaldehyde

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Caption: Workflow for the synthesis of **2-Bromo-4-methoxybenzaldehyde**.

Chemical Reactivity: Suzuki Coupling

The presence of the bromine atom makes **2-Bromo-4-methoxybenzaldehyde** an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.

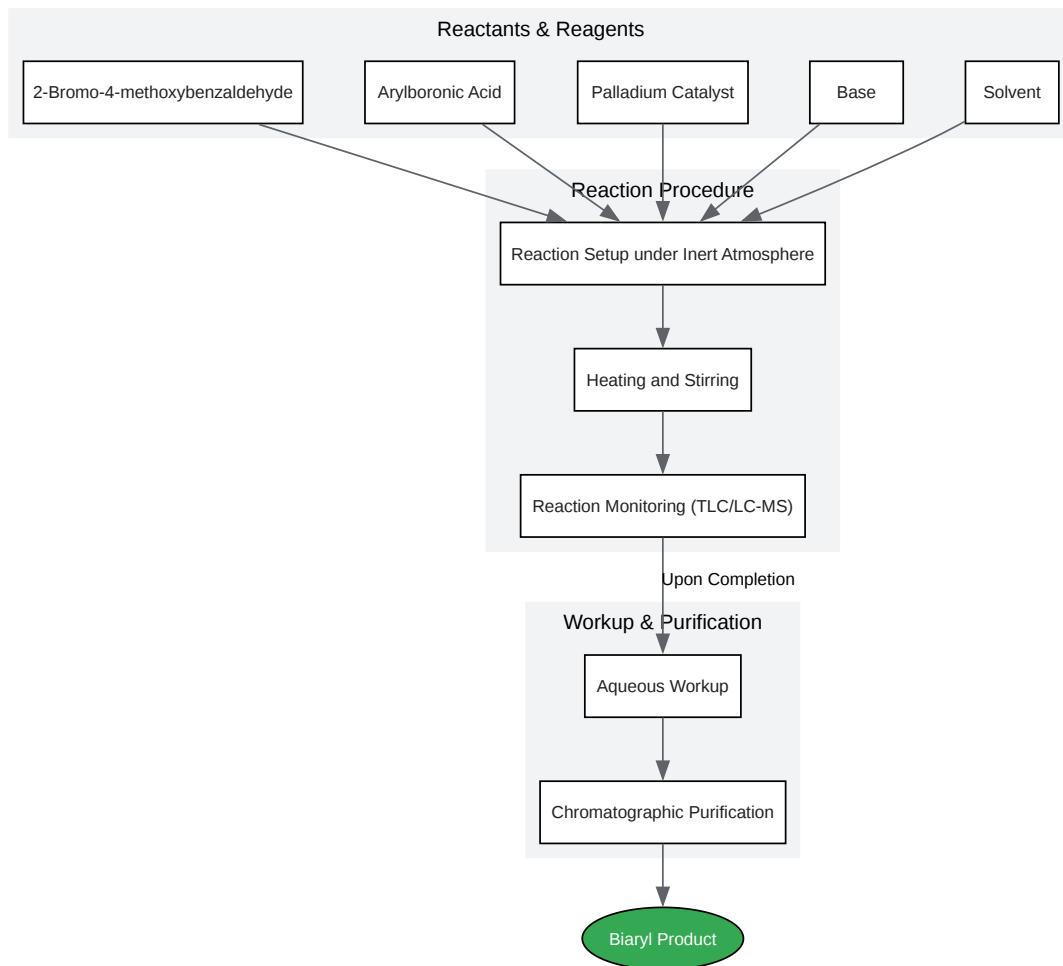
Representative Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

This protocol is a general procedure based on established methods for similar substrates and may require optimization.[\[8\]](#)

- In a dry reaction vessel, combine **2-Bromo-4-methoxybenzaldehyde** (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium carbonate (2.0 equiv.), and a palladium catalyst, for instance, $\text{Pd}(\text{PPh}_3)_4$ (0.03 equiv.).
- Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
- Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
- Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Diagram 2: Suzuki Coupling Reaction Workflow

General Workflow for Suzuki Coupling

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Caption: General workflow for a Suzuki coupling reaction.

Safety and Handling

2-Bromo-4-methoxybenzaldehyde is harmful if swallowed and may cause skin and eye irritation.^[9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).^[9]

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